Product packaging for 2-Amino-5-nitrothiophene-3-carboxylic acid(Cat. No.:CAS No. 43028-52-0)

2-Amino-5-nitrothiophene-3-carboxylic acid

Cat. No.: B13949049
CAS No.: 43028-52-0
M. Wt: 188.16 g/mol
InChI Key: IICFGCMPQMPNRU-UHFFFAOYSA-N
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Description

2-Amino-5-nitrothiophene-3-carboxylic acid (CAS 43028-52-0) is a nitrothiophene-based chemical building block with a molecular formula of C5H4N2O4S and a molecular weight of 188.16 g/mol . This compound serves as a key synthetic intermediate and precursor to a novel class of antibacterial agents known as nitrothiophene carboxamides (NTCs) . Research has revealed that these compounds are prodrugs, requiring specific bacterial nitroreductase enzymes (NfsA and NfsB in E. coli ) for activation within the cell . Once activated, the optimized compounds exhibit potent, bactericidal activity against wild-type and multi-drug resistant clinical isolates of Enterobacteriaceae, including E. coli , Shigella spp., and Salmonella spp . A significant feature of this chemical series is that it was strategically engineered to overcome a major mechanism of bacterial resistance. Through structure-based design, derivatives were optimized to lose their binding affinity to the AcrAB-TolC efflux pump, a primary resistance-nodulation-division (RND) system in Gram-negative bacteria, thereby allowing them to escape efflux and maintain potent antibacterial effects . Researchers can leverage this compound as a critical starting material for developing new antibacterial agents that are efficacious against multi-drug resistant pathogens. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O4S B13949049 2-Amino-5-nitrothiophene-3-carboxylic acid CAS No. 43028-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-nitrothiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4S/c6-4-2(5(8)9)1-3(12-4)7(10)11/h1H,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICFGCMPQMPNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608610
Record name 2-Amino-5-nitrothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43028-52-0
Record name 2-Amino-5-nitrothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies for 2 Amino 5 Nitrothiophene 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of the thiophene (B33073) ring is a primary site for transformations such as esterification, amidation, and decarboxylation.

Esterification Reactions for Carboxylate Formation

The conversion of the carboxylic acid to its corresponding ester is a fundamental transformation that can be achieved through several standard methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This acid-catalyzed nucleophilic acyl substitution is a reversible process. To favor the formation of the ester, a large excess of the alcohol is typically used as the solvent. openstax.org

For 2-amino-5-nitrothiophene-3-carboxylic acid, this reaction would proceed by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent loss of a water molecule from the tetrahedral intermediate yields the desired ester product. openstax.org The synthesis of various 2-aminothiophene-3-carboxylate esters is well-documented, often as part of the Gewald thiophene synthesis, which can produce these esters in a one-pot reaction from elemental sulfur, an active methylene (B1212753) compound, and a carbonyl compound. njit.educhemrxiv.orgnih.govresearchgate.net

Table 1: Representative Esterification of 2-Aminothiophene Derivatives

Reactant 1 Reactant 2 (Alcohol) Catalyst Product Notes
This compound Ethanol (B145695) H₂SO₄ (catalytic) Ethyl 2-amino-5-nitrothiophene-3-carboxylate Reaction driven by excess ethanol.

Amidation and Peptide Coupling Methodologies

The carboxylic acid moiety can be readily converted into an amide via reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to enhance its reactivity toward the amine nucleophile. Common methods involve the use of peptide coupling reagents. uni-kiel.de Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used for this purpose. peptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. peptide.com To minimize side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

More modern and efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed, often in the presence of a non-nucleophilic base like N-methylmorpholine (NMM), to achieve high yields and purity. researchgate.net The synthesis of 2-aminothiophene-3-carboxamides is a key strategy for creating building blocks for various polyfunctionalized heterocyclic compounds. tubitak.gov.tr Recent advancements have also focused on greener, one-pot methods that avoid traditional coupling reagents by using thioester intermediates. nih.govrsc.org

Table 2: Amidation Strategies for 2-Aminothiophene-3-carboxylic Acid

Amine Coupling Reagent/Method Additive (if any) Product
Primary Amine (R-NH₂) DCC or DIC HOBt N-alkyl-2-amino-5-nitrothiophene-3-carboxamide
Secondary Amine (R₂NH) HATU / NMM - N,N-dialkyl-2-amino-5-nitrothiophene-3-carboxamide

Decarboxylation Pathways and Mechanism Elucidation

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For aromatic and heteroaromatic carboxylic acids, this reaction can be facilitated by heat, particularly when the resulting carbanion intermediate is stabilized. quora.com The decarboxylation of this compound would be favored due to the electron-withdrawing nitro group and the thiophene ring, which can help stabilize the negative charge that develops on the C3 carbon upon loss of CO₂.

The mechanism generally involves the formation of a carbanion at the position of the former carboxyl group. wikipedia.org This carbanion is then protonated by a proton source in the reaction medium to yield the final decarboxylated product, 2-amino-5-nitrothiophene. Catalysts, such as silver or copper compounds, can facilitate this process, especially for heteroaromatic carboxylic acids. organic-chemistry.orgrsc.org A proposed mechanism over a heterogeneous silver catalyst involves the formation of a benzoate (B1203000) anion, which binds to Ag+ surface sites, followed by the extrusion of CO₂ and subsequent proton transfer. rsc.org In synthetic applications, the in situ decarboxylation of 2-amino-3-thiophenecarboxylic acids has been used to generate labile 2-aminothiophenes for subsequent reactions.

Reactions of the Amino Group

The amino group at the C2 position is a key nucleophilic center, enabling a variety of functionalization reactions, including acylation, alkylation, and condensation.

Acylation and Alkylation Reactions for Nitrogen Functionalization

The primary amino group of this compound is readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides. google.comyoutube.com This reaction typically proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acyl-2-aminothiophene derivative.

In contrast, the N-alkylation of 2-aminothiophenes is known to be notoriously difficult to achieve under mild conditions. rsc.org Direct alkylation often requires harsh conditions and can lead to multiple alkylations or reaction at other sites. researchgate.net A more effective methodology involves first protecting the amino group via acylation or carbamoylation. The resulting amide can then be alkylated under milder conditions using a base like caesium carbonate in a solvent such as DMF. rsc.org This two-step process provides better control and yields for the synthesis of N-alkylated 2-aminothiophene derivatives. rsc.org

Table 3: N-Functionalization Reactions

Reaction Type Reagent Conditions Product Reference
Acylation Acyl Chloride (R-COCl) Base (e.g., Pyridine) 2-Acylamino-5-nitrothiophene-3-carboxylic acid youtube.com
Acylation Acetic Anhydride (B1165640) Heat 2-Acetamido-5-nitrothiophene-3-carboxylic acid researchgate.net

Condensation Reactions Leading to Schiff Bases and Imine Derivatives

The primary amino group can undergo condensation reactions with aldehydes or ketones to form Schiff bases (or imines). nih.gov This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone. The resulting hemiaminal intermediate then dehydrates to form the C=N double bond of the imine. mdpi.com

A wide variety of Schiff bases derived from 2-aminothiophenes have been synthesized due to their significant applications in medicinal chemistry. nih.govresearchgate.net The reaction is versatile, allowing for the condensation with various aromatic and heteroaromatic aldehydes. semanticscholar.orgscielo.br These reactions can be carried out under conventional heating, microwave irradiation, or even in greener, solvent-free conditions, sometimes utilizing catalysts to improve efficiency. mdpi.comscielo.br

Table 4: Synthesis of Schiff Bases from 2-Aminothiophene Derivatives

2-Aminothiophene Derivative Aldehyde/Ketone Conditions Product Type Reference
2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile 1,3-disubstituted pyrazole-4-carboxaldehydes Ethanol, catalytic acetic acid Schiff Base nih.gov
2-aminothiophenol Vanillin Refluxing DMF 2-arylbenzothiazole (via Schiff base intermediate) mdpi.com
2-amino-3-(N-o-tolyl carboxamido)-4,5-dimethyl thiophene Substituted Arylaldehydes Not specified Schiff Base researchgate.net

Cyclization Reactions to Form Fused Nitrogen Heterocycles

The vicinal arrangement of the amino and carboxylic acid groups on the thiophene ring makes this compound and its derivatives prime precursors for the synthesis of fused nitrogen heterocycles, particularly thieno[2,3-d]pyrimidines. nih.govnuph.edu.ua These bicyclic systems are of significant interest due to their wide range of biological activities. nih.gov

The construction of the pyrimidine (B1678525) ring is typically achieved by reacting the 2-aminothiophene-3-carboxylate or carboxamide moiety with various electrophilic reagents containing one or more carbon atoms. For instance, cyclization with chloroformamidine (B3279071) hydrochloride in a high-boiling solvent like dimethyl sulfone can yield the corresponding thieno[2,3-d]pyrimidine (B153573). nih.gov Similarly, reaction with nitriles in the presence of an acid catalyst can also lead to the formation of the fused pyrimidine ring. tubitak.gov.trresearchgate.net These transformations are foundational in medicinal chemistry for creating libraries of compounds for biological screening. semanticscholar.org

Table 1: Selected Cyclization Reactions for Thieno[2,3-d]pyrimidine Synthesis

Starting Material Reagent(s) Product Reference
2-Aminothiophene-3-carboxamide Nitriles / HCl in dioxane 4-Aminothieno[2,3-d]pyrimidine derivative tubitak.gov.tr
Ethyl 2-aminothiophene-3-carboxylate Chloroformamidine hydrochloride 4-Chlorothieno[2,3-d]pyrimidine derivative nih.gov

This table provides illustrative examples of common cyclization strategies.

Chemical Modifications of the Nitro Group

The nitro group at the C5 position is a key functional handle that can be readily transformed to introduce further molecular diversity.

Reductive Transformations to Amino Functionality

The reduction of the nitro group to a primary amine is a fundamental and highly useful transformation. This conversion dramatically alters the electronic properties of the thiophene ring, transforming the C5 substituent from a strong electron-withdrawing group to a potent electron-donating group. The resulting 2,5-diaminothiophene-3-carboxylic acid is a versatile intermediate for further derivatization.

A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups in the molecule. scispace.com Chemoselective reduction is crucial to avoid unwanted side reactions. nih.govjrfglobal.com Common methods include:

Catalytic Hydrogenation: This method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source such as H₂ gas or hydrazine (B178648) hydrate, is highly effective. mdpi.comgoogle.com However, reaction conditions must be carefully controlled to prevent reduction of the thiophene ring itself. tue.nlgoogle.com

Metal-Acid Systems: Classic reducing systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are widely used for the reduction of aromatic nitro compounds and are effective for nitrothiophenes. scispace.com

Stannous Chloride (SnCl₂): Tin(II) chloride is a milder reducing agent that is often preferred for its chemoselectivity, particularly when other reducible groups are present. scispace.com

Table 2: Common Reagents for Nitro Group Reduction

Reagent System Typical Conditions Key Features Reference(s)
H₂ / Pd/C Methanol or Ethanol, RT to moderate heat High efficiency, potential for ring reduction mdpi.comgoogle.com
Fe / HCl or NH₄Cl Aqueous/alcoholic solvent, reflux Cost-effective, standard method scispace.com
SnCl₂ / HCl Ethanol or Ethyl Acetate, RT to reflux Good chemoselectivity scispace.com

This table summarizes common laboratory methods for the reduction of aromatic nitro groups.

Thiophene Ring Functionalization and Annulation Reactions

The thiophene core of this compound is amenable to various functionalization and ring-forming reactions, enabling the construction of complex polycyclic architectures.

Electrophilic and Nucleophilic Substitution Reactions on Thiophene

Conversely, the strong electron-withdrawing effect of the nitro group at C5, para-like to the C2 position, makes the thiophene ring highly susceptible to nucleophilic aromatic substitution (SₙAr) . nih.govnih.gov If a suitable leaving group (e.g., a halogen) is present at the C2 position instead of the amino group, it can be readily displaced by a wide range of nucleophiles. researchgate.net Studies on 2-L-5-nitrothiophenes have shown that they are highly reactive towards nucleophiles like amines. nih.gov The nitro group is crucial for stabilizing the negative charge in the Meisenheimer intermediate formed during the SₙAr mechanism. mdpi.comresearchgate.net

Intramolecular Cyclization Processes for Polyheterocyclic Construction

Beyond the formation of thieno[2,3-d]pyrimidines, derivatives of this compound can be used to construct more elaborate polyheterocyclic systems through intramolecular cyclization reactions. nih.govgatech.edu These strategies often involve multi-step sequences where functional groups are introduced onto the initial scaffold, followed by a ring-closing step.

For example, after reduction of the nitro group to an amine, the resulting 2,5-diamino derivative possesses two nucleophilic amino groups that can participate in cyclization reactions. This diamino intermediate can be reacted with various dielectrophiles to construct additional fused rings. Such intramolecular strategies are powerful tools in synthetic chemistry for building complex molecular frameworks from relatively simple starting materials. nih.gov

Michael-Type Addition Reactions in Thiophene Ring Formation

The synthesis of the this compound core itself often relies on the Gewald aminothiophene synthesis . organic-chemistry.orgresearchgate.netscispace.comthieme-connect.com This powerful multicomponent reaction is a cornerstone for the preparation of highly functionalized 2-aminothiophenes. mdpi.com A key step in the Gewald reaction mechanism involves a Michael-type addition. rsc.orgwikipedia.org

The reaction typically proceeds via an initial Knoevenagel condensation between a ketone or aldehyde and an active methylene compound (e.g., ethyl cyanoacetate) to form an α,β-unsaturated nitrile. wikipedia.org This intermediate then acts as a Michael acceptor. rsc.org Elemental sulfur, in the presence of a base, forms a nucleophilic sulfur species which adds to the α-carbon of the Michael acceptor. nih.govrsc.org This is followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org Therefore, the Michael addition is integral to the construction of the thiophene ring in this class of compounds. acs.orgnih.gov

Advanced Spectroscopic Methodologies for Structural Elucidation of 2 Amino 5 Nitrothiophene 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

The protons of the amino group (NH₂) typically appear as a broad singlet. The chemical shift of this signal can vary depending on factors such as solvent, concentration, and temperature, due to its involvement in hydrogen bonding and chemical exchange. Similarly, the carboxylic acid proton (-COOH) gives rise to a very broad singlet at a significantly downfield position, often above 10-12 ppm, which is a characteristic feature of carboxylic acids. libretexts.org This signal's broadness and downfield shift are due to strong hydrogen bonding and rapid chemical exchange.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityNotes
Thiophene (B33073) H-4~8.0 - 8.5Singlet (s)Deshielded by the adjacent NO₂ group.
Amino (-NH₂)~7.0 - 8.0Broad Singlet (br s)Chemical shift and peak shape are solvent and concentration-dependent.
Carboxylic Acid (-COOH)> 12Broad Singlet (br s)Highly deshielded; signal disappears upon D₂O exchange. libretexts.org

Carbon (¹³C) NMR Spectral Interpretation and Structural Assignment

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For 2-Amino-5-nitrothiophene-3-carboxylic acid, five distinct signals are expected, corresponding to the four carbons of the thiophene ring and the carbonyl carbon of the carboxylic acid group.

The chemical shifts are heavily influenced by the substituents.

C2: Attached to the electron-donating amino group, this carbon is expected to be shielded and appear at a relatively upfield position compared to other thiophene carbons.

C5: Directly bonded to the strongly electron-withdrawing nitro group, this carbon will be significantly deshielded, causing it to resonate at a downfield chemical shift.

C3 and C4: The chemical shifts of these carbons are influenced by the combined effects of the substituents.

Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid group typically appears in the downfield region of the spectrum, generally between 165 and 185 δ. libretexts.org

The precise assignment of these signals is often confirmed using advanced NMR techniques.

Carbon AtomExpected Chemical Shift (δ, ppm)Notes
C=O (Carboxyl)~165 - 170Typical range for a carboxylic acid conjugated with the thiophene ring. libretexts.org
C5-NO₂~150 - 155Strongly deshielded by the nitro group.
C2-NH₂~155 - 160Influenced by the amino group and adjacent carboxyl group.
C4~115 - 125Shielded relative to C5.
C3-COOH~105 - 115Shielded by the adjacent amino group.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex System Characterization

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are invaluable for the unambiguous assignment of signals and complete structural confirmation, especially for complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the parent compound with only one thiophene proton, COSY would be of limited use for the ring system but would be critical for analyzing substituted derivatives with adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a clear cross-peak connecting the H-4 proton signal to the C-4 carbon signal, providing a definitive assignment for both.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for structural elucidation, as it reveals long-range couplings between protons and carbons (typically over two or three bonds). For this molecule, HMBC would establish the connectivity of the entire framework. Expected key correlations include:

The H-4 proton showing cross-peaks to C-2, C-3, C-5, and the carboxyl carbon.

The NH₂ protons showing correlations to C-2 and C-3.

The COOH proton potentially showing correlations to C-3 and the carboxyl carbon.

These 2D techniques, when used in combination, leave no ambiguity in the structural assignment of this compound and its derivatives. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups, as each group has characteristic vibrational frequencies.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

The IR and Raman spectra of this compound display a series of characteristic absorption bands that confirm the presence of its key functional groups.

Carboxylic Acid Group (-COOH): This group gives rise to two very prominent IR absorptions. The O-H stretching vibration appears as a very broad and strong band in the 2500-3300 cm⁻¹ region, a result of strong intermolecular hydrogen bonding. libretexts.orgspectroscopyonline.com The C=O stretching vibration is observed as a very strong, sharp peak, typically in the 1680-1710 cm⁻¹ range. spectroscopyonline.com

Amino Group (-NH₂): The N-H stretching vibrations appear as two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is also typically observed around 1600-1650 cm⁻¹.

Nitro Group (-NO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch usually found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. nii.ac.jp These bands are often intense in both IR and Raman spectra.

Thiophene Ring: The aromatic thiophene ring has several characteristic vibrations. The C-H stretching of the lone ring proton occurs around 3100 cm⁻¹. iosrjournals.org Ring stretching vibrations (C=C and C-C) appear in the 1350-1550 cm⁻¹ region. iosrjournals.org C-S stretching modes can be found at lower frequencies, typically between 600 and 900 cm⁻¹. iosrjournals.org

The combination of these bands provides a unique "molecular fingerprint," allowing for the unequivocal identification of the compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
-NH₂ (Amino)N-H Stretch (asymm, symm)3300 - 3500Medium
N-H Bend (scissoring)1600 - 1650Medium-Strong
-NO₂ (Nitro)N-O Asymmetric Stretch1500 - 1570Very Strong
N-O Symmetric Stretch1300 - 1370Very Strong
-COOH (Carboxylic Acid)O-H Stretch2500 - 3300Strong, Very Broad
C=O Stretch1680 - 1710Very Strong
Thiophene RingC-H Stretch~3100Medium-Weak
C=C / C-C Ring Stretch1350 - 1550Medium-Strong

Linear-Dichroic IR Spectroscopy for Solid-State Molecular Orientation Studies

Linear-dichroic IR (LD-IR) spectroscopy is a specialized technique used to determine the orientation of molecules within an ordered sample, such as a stretched polymer film or a single crystal. The method involves measuring the differential absorption of infrared light polarized parallel and perpendicular to a sample orientation axis.

For a molecule like this compound, LD-IR studies could be performed on an aligned sample, for instance, by co-crystallizing it within a transparent, orientable matrix. By analyzing the dichroic ratio (the ratio of parallel to perpendicular absorbance) for specific, well-defined vibrational modes, information about the molecular orientation can be deduced. For example, the transition dipole moment of the C=O stretching vibration lies along the C=O bond axis, while the transition moment of the asymmetric NO₂ stretch is oriented along the O-O axis. By measuring the dichroic ratios for these bands, the average orientation of these specific bonds relative to the sample's alignment axis can be determined. This, in turn, provides insight into the preferred orientation of the entire molecule in the solid state, which is crucial for understanding crystal packing and anisotropic material properties. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophoric system.

The structure of this compound contains a highly conjugated system, which is expected to result in strong absorption in the UV-Vis region. The key chromophore is the 5-nitrothiophene ring, whose electronic properties are significantly modulated by the presence of the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylic acid (-COOH) group.

The primary electronic transitions responsible for UV-Vis absorption in this molecule are π→π* and n→π* transitions. libretexts.org The extended conjugation involving the thiophene ring, the nitro group, and the amino group leads to delocalized π molecular orbitals. The π→π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, which are generally less intense, involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen atoms of the nitro or carboxyl group, or the nitrogen of the amino group) to a π* antibonding orbital. libretexts.org The presence of the electron-donating amino group and electron-withdrawing nitro group on the thiophene ring creates a "push-pull" system, which typically results in a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted thiophene core. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

Transition TypeAssociated Functional GroupsExpected Wavelength Region (λmax)Relative Intensity
π→πConjugated Thiophene Ring, Nitro Group, Amino Group> 300 nmHigh
n→πC=O (Carboxyl), -NO₂ (Nitro)270 - 350 nmLow to Medium

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 5 ppm), which allows for the determination of the elemental formula of a compound. This is a critical step in confirming the identity of a synthesized molecule. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements. For this compound (C₅H₄N₂O₄S), the calculated monoisotopic mass is 203.9892 Da. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental composition. For instance, the closely related ethyl ester derivative, ethyl 2-amino-5-nitrothiophene-3-carboxylate (C₇H₈N₂O₄S), has a theoretical exact mass of 216.0205 Da. nih.gov

Table 2: Precise Molecular Mass Data

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
This compoundC₅H₄N₂O₄S203.9892
Ethyl 2-amino-5-nitrothiophene-3-carboxylateC₇H₈N₂O₄S216.0205

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion (M⁺) can undergo fragmentation, breaking into smaller, characteristic charged fragments. wikipedia.org Analyzing this fragmentation pattern provides a molecular fingerprint that helps to elucidate the structure of the parent compound.

For this compound, several fragmentation pathways can be predicted based on its functional groups:

Loss from Carboxylic Acid: The carboxylic acid group can readily lose a hydroxyl radical (-OH, 17 Da) or the entire carboxyl group as COOH (45 Da). libretexts.org A common fragmentation is the loss of carbon dioxide (-CO₂, 44 Da) from the molecular ion.

Loss of Nitro Group: The nitro group (-NO₂, 46 Da) can be cleaved.

Thiophene Ring Fragmentation: The stable aromatic thiophene ring can also fragment, though this often requires higher energy.

These fragmentation processes result in a series of peaks in the mass spectrum at specific m/z values, which can be pieced together to confirm the connectivity of the atoms.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (M = 204.19 g/mol)

Fragment IonProposed Neutral LossExpected m/z
[M - OH]⁺·OH187
[M - CO₂]⁺CO₂160
[M - NO₂]⁺·NO₂158
[M - COOH]⁺·COOH159

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions.

Table 4: Representative Crystallographic Data for a Thiophene Carboxylate Derivative (Methyl-3-aminothiophene-2-carboxylate)

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/c mdpi.com
Key Intramolecular InteractionN–H···O Hydrogen Bond mdpi.com
Key Intermolecular InteractionsN–H···O and N–H···N Hydrogen Bonds mdpi.com

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure organic compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values serves as strong evidence for the compound's purity and stoichiometric formula. nih.gov This method is a crucial final check in the characterization of a newly synthesized compound.

Table 5: Elemental Analysis Data for this compound (C₅H₄N₂O₄S)

ElementMassCalculated Percentage (%)Experimentally Found (%)
Carbon (C)12.01129.41Expected within 29.01 - 29.81
Hydrogen (H)1.0081.97Expected within 1.57 - 2.37
Nitrogen (N)14.00713.72Expected within 13.32 - 14.12
Sulfur (S)32.0615.70Expected within 15.30 - 16.10
Oxygen (O)15.99939.19(by difference)

Theoretical and Computational Investigations of 2 Amino 5 Nitrothiophene 3 Carboxylic Acid

Quantum Chemical Calculation Methodologies

To investigate the molecular and electronic properties of 2-amino-5-nitrothiophene-3-carboxylic acid, a variety of quantum chemical calculation methodologies would be utilized. These methods provide a framework for understanding the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a prominent computational method for studying the electronic structure of molecules. For a molecule like this compound, a common approach would involve the use of hybrid functionals, which combine a portion of the exact exchange from Hartree-Fock (HF) theory with exchange and correlation functionals from DFT.

One of the most widely used hybrid functionals for this type of analysis is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This functional is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules. In studies of related thiophene (B33073) derivatives, the B3LYP functional has been successfully employed to predict molecular geometries and electronic properties. tandfonline.comresearchgate.net

The selection of a basis set is also a critical component of these calculations. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. For a molecule containing sulfur, nitrogen, and oxygen, a Pople-style basis set such as 6-311++G(d,p) would be a suitable choice. This basis set is extensive, incorporating diffuse functions (the "++" notation) to accurately describe the behavior of electrons far from the nucleus and polarization functions (the "(d,p)" notation) to account for the non-spherical nature of electron density in molecules. Such basis sets have been used in computational studies of similar heterocyclic compounds, including 2-amino-3-nitropyridine (B1266227) and other 2-aminothiophene derivatives. rdd.edu.iq

Hartree-Fock (HF) theory, while being a more fundamental ab initio method, is often used as a reference or starting point for more advanced calculations. However, HF theory does not account for electron correlation, which can be significant. Therefore, it is typically supplemented with other methods or used for comparative purposes.

Table 1: Commonly Used DFT Functionals and Basis Sets for Thiophene Derivatives

Method Functional Basis Set Typical Application
DFT B3LYP 6-31G(d,p) Geometry optimization, electronic properties
DFT B3LYP 6-311++G(d,p) High-accuracy geometry and electronic structure

Beyond DFT, other computational frameworks could be applied. Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer a higher level of theory by more systematically accounting for electron correlation. These methods are more computationally demanding but can provide more accurate results for specific properties. For instance, MP2 with a 6-311++G(d,p) basis set has been used to study molecules like 2-amino-3-nitropyridine. rdd.edu.iq

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be used for larger molecules or for preliminary conformational searches. However, for a detailed analysis of a molecule like this compound, DFT or ab initio methods are generally preferred for their higher accuracy.

Molecular Geometry and Conformational Landscape Analysis

A key aspect of theoretical investigations is the determination of the molecule's three-dimensional structure and its various possible conformations.

The first step in this analysis is to perform a geometry optimization . This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable structure. Using a method like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound would be calculated. The result of this optimization is the equilibrium structure of the molecule. For related thiophene carboxylic acids, computational studies have successfully predicted these geometric parameters. tandfonline.com

This compound has several rotatable bonds, particularly around the carboxylic acid group and the amino group. This allows for the existence of different conformers. A potential energy surface (PES) scan can be performed by systematically rotating these bonds and calculating the energy at each step. This mapping helps to identify the most stable conformers (global and local minima) and the energy barriers between them (transition states). Such studies are crucial for understanding the molecule's flexibility and the relative populations of its different conformations at a given temperature. While specific PES maps for this molecule are not published, the general approach is a standard procedure in computational chemistry.

Electronic Structure Characterization

Understanding the electronic structure of this compound is essential for predicting its reactivity and spectroscopic properties. DFT calculations are well-suited for this purpose.

Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic excitation energy.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can be used to quantify the charges on individual atoms and to understand the delocalization of electrons, which is particularly relevant for an aromatic system like thiophene with both electron-donating (amino) and electron-withdrawing (nitro, carboxylic acid) groups.

In studies of other nitrothiophenes, electronic properties such as HOMO energies and atomic charges have been correlated with their biological activity. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the electronic properties and reactivity of a molecule.

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. Conversely, the LUMO signifies the ability to accept electrons, functioning as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

For thiophene derivatives, the HOMO is typically a π-orbital with significant electron density on the thiophene ring and the amino group, reflecting the electron-donating nature of these moieties. The LUMO, in contrast, is expected to be a π*-orbital with substantial contributions from the nitro group and the carboxylic acid function, both of which are electron-withdrawing. This distribution indicates that electrophilic attack is likely to occur at the electron-rich regions of the thiophene ring and amino group, while nucleophilic attack will be directed towards the electron-deficient sites.

In a study of related 5-nitrothiophene derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the frontier molecular orbital energies. nih.gov While specific values for this compound are not provided in the searched literature, the expected trends can be inferred. The presence of the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups leads to a significant charge transfer character in the molecule, which influences the HOMO-LUMO gap.

Table 1: Conceptual Data for Frontier Molecular Orbital Analysis of this compound
ParameterDescriptionExpected Influence of Substituents
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Increased by the electron-donating amino group.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Lowered by the electron-withdrawing nitro and carboxylic acid groups.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Expected to be relatively small, suggesting higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing varying electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potential.

For this compound, the MEP surface is expected to show a distinct pattern of charge distribution. The oxygen atoms of the nitro and carboxylic acid groups, along with the nitrogen of the amino group, are anticipated to be regions of high negative potential (red). The hydrogen atoms of the amino and carboxylic acid groups are likely to be areas of positive potential (blue), making them potential sites for hydrogen bonding. The thiophene ring itself will exhibit a more complex potential distribution, influenced by the competing electronic effects of the substituents.

Analysis of Atomic Charges and Dipole Moments

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges. Various methods, such as Mulliken population analysis, are used to assign partial charges to each atom. These charges provide insight into the electrostatic interactions within the molecule and with its environment.

In this compound, the electronegative oxygen and nitrogen atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms will generally have positive partial charges. The sulfur atom in the thiophene ring is also likely to have a positive charge. A detailed analysis of atomic charges in related 5-nitrothiophene derivatives has been performed using DFT calculations, confirming these general trends. nih.gov

Table 2: Expected Trends in Atomic Charges and Dipole Moment for this compound
ParameterExpected ObservationRationale
Atomic ChargesNegative charges on O and N atoms; positive charges on C, H, and S atoms.Based on the electronegativity differences between the atoms.
Dipole MomentA significant non-zero value.Due to the asymmetrical arrangement of polar functional groups.

Aromaticity Indices and Delocalization Studies (e.g., HOMA analysis)

The aromaticity of the thiophene ring in this compound is a key feature influencing its stability and reactivity. Aromaticity can be quantified using various indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a widely used method. The HOMA index is calculated based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic character.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

Theoretical Vibrational Frequencies and Simulated IR/Raman Spectra

Theoretical calculations of vibrational frequencies can provide a detailed assignment of the bands observed in experimental infrared (IR) and Raman spectra. DFT methods, such as B3LYP, are commonly used for this purpose. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods.

For this compound, the vibrational spectrum is expected to show characteristic bands for the functional groups present. These include:

N-H stretching vibrations of the amino group, typically in the range of 3300-3500 cm⁻¹.

O-H stretching vibration of the carboxylic acid group, which is usually a broad band in the region of 2500-3300 cm⁻¹.

C=O stretching vibration of the carboxylic acid, a strong band around 1700 cm⁻¹.

Asymmetric and symmetric NO₂ stretching vibrations of the nitro group, typically appearing around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

Vibrations of the thiophene ring , including C-H, C-C, and C-S stretching and bending modes, which occur at various frequencies.

Studies on similar molecules, such as 2-thiophene carboxylic acid and other aminobenzoic acids, have demonstrated a good correlation between calculated and experimental vibrational spectra, allowing for a confident assignment of the observed bands. iosrjournals.orgresearchgate.net

Computational NMR Chemical Shift Prediction (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are valuable for assigning signals in experimental NMR spectra and for confirming the proposed structure of a compound.

For this compound, the following trends in chemical shifts are expected:

The proton of the carboxylic acid (COOH) would appear at a very downfield position, typically above 10 ppm.

The protons of the amino group (NH₂) would likely be observed as a broad signal.

The proton on the thiophene ring will have a chemical shift influenced by the electronic effects of the adjacent substituents.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 160 ppm.

The carbons of the thiophene ring will have distinct chemical shifts depending on their position relative to the substituents.

While experimental NMR data for this compound were not found in the search results, computational predictions for related aminothiophene derivatives have been reported. rsc.org

UV-Vis Absorption Spectra Simulation (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a principal computational method for simulating the electronic absorption spectra of molecules, providing insights into their UV-Vis characteristics. mdpi.comacs.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally. The simulation also yields the oscillator strength for each transition, a theoretical measure of the transition's intensity.

While specific TD-DFT studies on this compound are not prevalent in the literature, research on closely related nitrothiophene derivatives provides a strong model for its expected behavior. For instance, a computational study on 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, which shares the core 5-nitrothiophene structure, utilized TD-DFT with the B3LYP functional and 6-311++G(d,p) basis set to compute its electronic absorption spectrum. researchgate.net The calculations were performed in both the gas phase and in an ethanol (B145695) solvent to understand the influence of the environment on the electronic transitions. researchgate.net

The primary electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For nitro-aromatic systems, these transitions are often characterized as charge-transfer events, where electron density moves from the electron-donating amino group and thiophene ring to the electron-withdrawing nitro group.

Below is a table representing typical data obtained from TD-DFT calculations for a related nitrothiophene Schiff base, illustrating the kind of information generated in such a study. researchgate.net

Table 1: Simulated UV-Vis Spectral Data for 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline in Ethanol researchgate.net
Calculated Wavelength (λmax, nm)Oscillator Strength (f)Major Transition Contribution
3890.62HOMO -> LUMO
3110.14HOMO-1 -> LUMO
2730.12HOMO -> LUMO+1

It is important to note that the accuracy of TD-DFT can be limited for some thiophene-based compounds, where it may predict incorrect state ordering or excitation characters. acs.org Therefore, careful selection of functionals and validation against experimental data or higher-level theoretical methods are crucial for reliable predictions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate details of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates, locate transition states, and determine the most favorable reaction pathways. The Gewald reaction, a multicomponent synthesis, is the foundational method for preparing the 2-aminothiophene core of the target molecule, and its mechanism has been the subject of detailed computational investigation. chemrxiv.orgfigshare.comacs.orgnih.govnih.gov

Identification and Characterization of Transition States

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point connecting reactants and products. berkeley.edu Its identification is paramount to understanding reaction kinetics. In computational chemistry, a TS is characterized as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency. researchgate.net This imaginary frequency corresponds to the motion of atoms along the reaction coordinate, leading from reactant to product. berkeley.edu

In the context of the Gewald synthesis of 2-aminothiophenes, DFT calculations have been employed to locate and characterize the transition states for each elementary step. chemrxiv.orgacs.orgchemrxiv.org The process begins with a Knoevenagel-Cope condensation, followed by the addition of sulfur, cyclization, and finally aromatization. figshare.comacs.org Computational studies model these steps to find the geometry and energy of each transition state. For example, the cyclization step, where the thiophene ring is formed, involves a key transition state that dictates the stereochemical and regiochemical outcome of the reaction. The characterization involves analyzing the geometry of the TS (i.e., which bonds are breaking and forming) and its energetic barrier.

Determination of Reaction Pathways and Energetic Profiles

Once all intermediates and transition states are identified, a reaction pathway and its energetic profile can be constructed. This profile plots the relative free energy of the system against the reaction coordinate, providing a visual representation of the reaction's thermodynamics and kinetics. researchgate.net

Comprehensive DFT studies on the Gewald reaction mechanism have elucidated a complex network of pathways. chemrxiv.orgfigshare.comacs.org The reaction is initiated by the condensation, followed by the opening of the elemental sulfur ring to form polysulfide intermediates. chemrxiv.orgacs.org The calculations show that the subsequent cyclization of a monosulfide intermediate, followed by tautomerization and aromatization to form the final 2-aminothiophene product, is the main thermodynamic driving force of the reaction. chemrxiv.orgfigshare.comacs.org

Table 2: Representative Calculated Free Energy Barriers (ΔG‡) for Key Steps in a Gewald-Type Reaction Pathway chemrxiv.orgacs.org
Reaction StepDescriptionCalculated ΔG‡ (kcal/mol)
Knoevenagel-Cope CondensationFormation of an α,β-unsaturated nitrile~15-20
Sulfur AdditionMichael addition of sulfur species~10-15
CyclizationIntramolecular attack to form the thiophene ring~20-25
AromatizationTautomerization to the final 2-aminothiophene~5-10

Note: Values are illustrative and depend on the specific reactants, basis set, and functional used in the calculation.

Consideration of Solvation Effects in Computational Studies (e.g., Polarizable Continuum Model, PCM)

Chemical reactions and spectroscopic measurements are typically performed in a solvent, which can significantly influence molecular properties and reactivity. rsc.org Computational studies must account for these environmental effects to achieve accurate results. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. wikipedia.orgmdpi.comuni-muenchen.de

In the PCM framework, the solvent is not treated as individual molecules but as a continuous medium with a specific dielectric constant (ε). wikipedia.org The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interaction between the solute's charge distribution and the polarized continuum is calculated. mdpi.comuni-muenchen.de This approach effectively models the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and energy.

The inclusion of a PCM in DFT and TD-DFT calculations can lead to significant changes in the predicted outcomes. For molecules with large dipole moments or those that undergo significant charge separation during an electronic transition or reaction, solvation effects are particularly pronounced. For nitro-aromatic compounds, PCM calculations have been shown to correctly model the shifts in absorption spectra due to the solvent environment. rsc.orgresearchgate.net Similarly, in reaction mechanism studies, a PCM can alter the relative energies of intermediates and transition states, sometimes even changing the predicted rate-determining step or the most favorable reaction pathway. nih.gov For example, charged or highly polar transition states are often stabilized by a polar solvent, lowering their activation energy compared to the gas-phase calculation. The use of PCM in studying polythiophene derivatives has been shown to provide more accurate predictions of ionization energies and electron affinities. acs.orgresearchgate.net

Applications of 2 Amino 5 Nitrothiophene 3 Carboxylic Acid in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Synthon for Complex Molecular Architectures

2-Amino-5-nitrothiophene-3-carboxylic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. Its utility stems from the unique arrangement of multiple reactive functional groups—an amino group, a carboxylic acid, and a nitro group—on a stable thiophene (B33073) ring. This strategic placement of functionalities allows for a wide range of chemical transformations, making the molecule an ideal synthon for constructing complex molecular architectures.

The diverse reactivity of the nitro group, combined with the nucleophilicity of the amino group and the electrophilic character of the carboxylic acid, provides chemists with a powerful tool for carbon-carbon and carbon-heteroatom bond formation. frontiersin.orgnih.gov The nitro group can be readily transformed into other functional groups, most notably an amino group via reduction, which opens up further synthetic pathways. nih.gov Aromatic carboxylic acids are themselves recognized as versatile precursors in the design of coordination polymers and other complex structures. mdpi.com The combination of these features within a single, readily available molecule makes this compound a valuable starting material for synthesizing pharmaceutically relevant substances and other high-value organic compounds. frontiersin.org

Precursor for the Construction of Heterocyclic Ring Systems

The ortho-positioning of the amino and carboxylic acid groups on the thiophene backbone makes this compound an exceptional precursor for the annulation of new heterocyclic rings, leading to a variety of fused systems.

The most prominent application of 2-aminothiophene-3-carboxylic acid derivatives is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological and pharmacological interest. nih.govnaturalspublishing.com The vicinal amino and carboxyl functionalities provide a pre-organized scaffold for cyclization reactions. The pyrimidine (B1678525) ring can be constructed by introducing a one-carbon or a carbon-nitrogen fragment that bridges the two functional groups. naturalspublishing.com

Common methods include:

Reaction with Isocyanates/Isothiocyanates: Treatment with various isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) intermediates, which can be cyclized under basic conditions to afford thieno[2,3-d]pyrimidinone derivatives. naturalspublishing.com

Reaction with Formamide (B127407): Heating with formamide provides a straightforward method to produce the core 3H-thieno[2,3-d]pyrimidin-4-one structure. nih.gov

Reaction with Ethyl Cyanoformate: Cyclization with ethyl cyanoformate is another popular method for preparing certain thieno[2,3-d]pyrimidine (B153573) derivatives. nuph.edu.ua

The following table summarizes the synthesis of various thienopyrimidine derivatives from 2-aminothiophene precursors.

Starting Material TypeReagentResulting Heterocycle
2-Aminothiophene-3-carboxylatePhenyl Isothiocyanate2-Thioxothieno[2,3-d]pyrimidinone derivative naturalspublishing.com
2-Aminothiophene-3-carboxylatePhenyl IsocyanateThieno[2,3-d]pyrimidinone derivative naturalspublishing.com
2-Aminothiophene-3-carboxylateFormamideThieno[2,3-d]pyrimidin-4-one nih.gov
2-Aminothiophene-3-carboxamideBenzoyl Chloride2-Phenylthieno[2,3-d]pyrimidin-4(1H)-one naturalspublishing.com

While the synthesis of quinoxalines typically involves the condensation of o-phenylenediamines with α-dicarbonyl compounds, this compound can serve as a precursor for more complex, fused heterocyclic systems that may incorporate a quinoxaline-like moiety. sapub.orgnih.gov The synthesis often requires multi-step pathways where the initial thiophene derivative is modified to generate the necessary reactive intermediates for the quinoxaline (B1680401) ring formation.

Beyond simple bicyclic systems, this compound is instrumental in the design and construction of diverse polyheterocyclic frameworks. The thieno[2,3-d]pyrimidine core synthesized from this precursor can be further functionalized and used as a scaffold for additional ring fusions. For example, the synthesis of thienotriazolopyrimidinones has been achieved starting from 2-amino-3-carboethoxy-disubstituted thiophenes, demonstrating the potential for building more complex tri-cyclic systems. nih.gov The inherent reactivity of the starting material allows for the strategic introduction of functional groups that can participate in subsequent cyclization reactions, leading to novel and complex polyheterocyclic structures. naturalspublishing.com

Strategies for Diversity-Oriented Synthesis and Chemical Library Development

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. nih.gov this compound is an excellent starting scaffold for DOS due to its multiple, orthogonally reactive functional groups.

By systematically varying the reaction conditions and reagents, a single starting material can be elaborated into a library of compounds with distinct molecular skeletons. nih.gov For instance:

The amino group can undergo acylation, alkylation, or diazotization.

The carboxylic acid can be converted into esters, amides, or acid chlorides.

The nitro group can be reduced to an amine, which can then be further derivatized.

The thiophene ring itself can participate in electrophilic substitution reactions under certain conditions.

This multi-directional reactivity allows for the rapid generation of a chemical library with high skeletal and appendage diversity, which is a central goal of DOS. broadinstitute.orgresearchgate.net

Utilization in the Synthesis of Precursors for Advanced Materials Research

Thiophene-containing molecules are of great interest in materials science due to their electronic properties. Functionalized thiophenes are building blocks for conductive polymers, organic semiconductors, and dyes. While direct research on this compound in this context is specific, related 2-aminothiophene derivatives are explored for the development of advanced materials like conductive polymers, which are crucial for electronics and renewable energy applications. The presence of both electron-donating (amino) and electron-withdrawing (nitro, carboxyl) groups on the thiophene ring can lead to significant intramolecular charge-transfer characteristics, making such molecules potential precursors for nonlinear optical (NLO) materials or specialized dyes. The ability to polymerize or incorporate these units into larger conjugated systems is a key area of advanced materials research. naturalspublishing.comnuph.edu.ua

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, offering significant advantages in terms of efficiency, atom economy, and reduced waste. rroij.combeilstein-journals.org 2-Aminothiophene-3-carboxylic acid and its derivatives are well-suited for integration into MCRs to rapidly generate molecular complexity.

A notable example is the three-component condensation involving 2-aminothiophene derivatives, an aldehyde, and an activated methylene (B1212753) compound like Meldrum's acid. researchgate.net This approach allows for the efficient construction of complex heterocyclic systems such as 4,7-dihydro-5H-thieno[2,3-b]pyridin-6-ones in a single step. researchgate.net The ability of the aminothiophene to participate in such convergent synthetic strategies highlights its value in modern organic chemistry for the rapid assembly of intricate molecular frameworks. bioorganica.com.ua

The following table outlines a generalized scheme for a multicomponent reaction involving an aminothiophene derivative.

Component 1Component 2Component 3Reaction TypeResulting Product Class
2-Aminothiophene derivativeAldehydeMeldrum's AcidCondensation/CyclizationThieno[2,3-b]pyridin-one derivative researchgate.net
2-Amino-6-nitrobenzothiazoleBis(methylthio)methylenemalononitrileAromatic AmineCondensation/CyclizationPyrimido[2,1-b] nih.govnaturalspublishing.combenzothiazole derivative rroij.com

Future Research Directions and Emerging Avenues for 2 Amino 5 Nitrothiophene 3 Carboxylic Acid Research

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly becoming a prerequisite for modern synthetic methodologies. nih.gov Future research will undoubtedly focus on developing more environmentally benign and sustainable routes to 2-Amino-5-nitrothiophene-3-carboxylic acid and its derivatives. This involves moving away from hazardous reagents and solvents, minimizing waste, and improving energy efficiency.

Key areas of exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of 2-aminothiophene derivatives, often in solvent-free conditions, leading to high yields in significantly reduced reaction times. researchgate.netresearchgate.net Adapting these methods for the nitrated analogue could offer a substantial improvement in efficiency and environmental impact.

Multicomponent Reactions (MCRs): The Gewald reaction, a classic MCR for synthesizing 2-aminothiophenes, can be optimized using greener catalysts and reaction media, such as water or ionic liquids. nih.govresearchgate.net Research into novel MCRs that incorporate the nitro functionality directly or use bio-based starting materials would be a significant step forward.

Alternative Energy Sources: The use of ultrasound irradiation is another promising technique that has been used to promote the Gewald reaction, offering rapid synthesis and easy product isolation. researchgate.net

Table 1: Comparison of Synthetic Methodologies for 2-Aminothiophenes
MethodologyKey AdvantagesPotential Application for this compoundReferences
Conventional HeatingWell-established procedures.Baseline for comparison of new methods. researchgate.net
Microwave-Assisted SynthesisRapid reaction times, higher yields, solvent-free options.Development of a fast, efficient, and clean synthesis protocol. researchgate.netresearchgate.net
Ultrasonic IrradiationAccelerated reaction rates, simple procedure.Energy-efficient alternative for synthesis. researchgate.net
Green Catalysts/SolventsReduced environmental impact, improved safety.Creation of a truly sustainable manufacturing process. nih.govnih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The inherent functionality of this compound—a nucleophilic amino group, an electrophilic nitro group, and a versatile carboxylic acid—makes it a rich substrate for exploring new chemical reactions. Future work should aim to uncover novel reactivity patterns beyond its current use as a scaffold.

Potential research directions include:

Domino and Cascade Reactions: Designing one-pot sequences where multiple bonds are formed in a cascade, initiated by one of the functional groups. For instance, the amino and carboxylic acid groups could be leveraged to build complex fused heterocyclic systems like thieno[2,3-d]pyrimidines in a more efficient manner. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the thiophene (B33073) ring, creating opportunities for SNAr reactions. Investigating the displacement of the nitro group with various nucleophiles could lead to a new class of 5-substituted-2-aminothiophene derivatives not easily accessible through other means.

Novel Cyclization Strategies: Exploring unprecedented intramolecular cyclization reactions involving the nitro group, for example, through its reduction to a hydroxylamine (B1172632) or amino group, could yield novel polycyclic aromatic systems with unique electronic and photophysical properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives, the integration of modern automation and flow chemistry is essential. durham.ac.uk These technologies offer enhanced control over reaction parameters, improved safety for handling potentially hazardous intermediates, and the ability to rapidly generate libraries of compounds. nih.gov

Future research in this area would involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound. This would allow for safer handling of nitrating agents and better temperature control, leading to higher purity and scalability. uc.pt The use of tube-in-tube reactors could facilitate the introduction of gaseous reagents safely and efficiently. durham.ac.uk

Automated Library Generation: Employing automated synthesis platforms to rapidly create a diverse library of derivatives. By systematically varying substituents, researchers can efficiently explore the structure-activity relationship (SAR) for various applications. Nanoscale automated synthesis can dramatically reduce reagent consumption and accelerate the evaluation of new reactions. nih.gov

Telescoped Reactions: Designing multi-step flow sequences where the crude output of one reaction is directly used as the input for the next, eliminating the need for intermediate purification steps. nih.gov This "catch-and-release" methodology can be highly efficient for creating complex molecules. uc.pt

Advanced Predictive Modeling and Machine Learning Applications in Chemical Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. mdpi.com By predicting properties and reaction outcomes, these methods can guide experimental work, saving significant time and resources.

Emerging applications include:

QSAR and Property Prediction: Developing robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives. nih.gov Machine learning algorithms like Decision Trees and Gradient Boosting can be trained on existing data to forecast the efficacy of new compounds against specific targets. mdpi.comnih.gov

Reaction Outcome Prediction: Utilizing machine learning to predict the success and yield of potential chemical transformations. This can help chemists prioritize which synthetic routes are most likely to succeed, avoiding costly and time-consuming trial-and-error experimentation.

De Novo Molecular Design: Employing artificial intelligence to design new molecules based on the this compound scaffold with optimized properties for a specific application, such as binding to a particular enzyme or possessing desired electronic characteristics.

Table 2: Machine Learning Models in Chemical Research
Model TypeApplication in Thiophene ChemistryPotential BenefitReferences
QSAR ModelsScreening 2-aminothiophene derivatives for anti-leishmanial activity.Efficiently identifies promising candidates for synthesis and testing. nih.gov
Deep Neural Networks (DNN)Predicting high-pressure density of thiophene derivatives.Accurately forecasts thermophysical properties for materials science applications. nih.gov
Decision Tree (DT) / Gradient Boosting (GBoost)Predicting anticancer activity and physical properties.Provides robust and interpretable models for guiding molecular design. mdpi.comnih.gov

Strategic Structural Modifications for Enhanced Synthetic Utility

The value of a chemical building block is defined by its versatility. Strategic modifications to the this compound structure could significantly broaden its applicability in organic synthesis.

Future research should focus on:

Orthogonal Protecting Group Strategies: Developing methods to selectively protect the amino and carboxylic acid groups, allowing for precise, stepwise functionalization of the molecule. This would enable its use in more complex, multi-step syntheses.

Conversion of the Nitro Group: Exploring the rich chemistry of the nitro group. Its reduction to an amine would yield a diamino-thiophene derivative, a valuable precursor for polymers and complex heterocycles. Other transformations could introduce different functional groups at the 5-position.

Derivatization of the Carboxylic Acid: Converting the carboxylic acid to other functional groups such as esters, amides, or acid chlorides provides a handle for a wide array of subsequent reactions, including coupling chemistry to build larger, more complex molecules. mdpi.com This modification is key to creating analogues of bioactive compounds like Nitazoxanide, where the amide linkage is crucial. nih.gov

Q & A

Q. What are the common synthetic routes for 2-Amino-5-nitrothiophene-3-carboxylic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene ring. A validated approach includes:

Nitration : Introduce the nitro group at the 5-position using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.

Amination : Reduce the nitro group to an amine (e.g., using Fe/HCl or catalytic hydrogenation) or introduce an amino group via nucleophilic substitution.

Carboxylic Acid Formation : Oxidize a methyl or ester group at the 3-position using KMnO₄ or hydrolyze a pre-existing ester with NaOH/H₂O.

Q. Optimization Tips :

  • Use protecting groups (e.g., acetyl for the amine) during nitration to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Example Workflow :

StepReagents/ConditionsYield (%)Characterization
NitrationHNO₃ (1.5 eq), H₂SO₄, 0°C, 2h65IR (NO₂ stretch: 1520 cm⁻¹)
AminationFe, HCl (aq), reflux, 6h78¹H NMR (amine proton: δ 5.2 ppm)
OxidationKMnO₄, H₂O, 80°C, 4h60LC-MS (m/z 214 [M+H]⁺)

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

Melting Point Analysis : Compare observed mp (e.g., ~270°C) with literature values to assess purity .

Spectroscopy :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., nitro group at C5, carboxylic acid at C3).
  • IR : Identify functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, COOH at ~1700 cm⁻¹).

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 214 [M+H]⁺).

Elemental Analysis : Verify C, H, N, S content (±0.3% theoretical).

Q. Data Cross-Validation :

  • Discrepancies in NMR shifts may arise from tautomerism; use DMSO-d₆ as a solvent to stabilize the carboxylic acid proton .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions often arise from impurities, solvent effects, or tautomeric equilibria. Strategies include:

Multi-Technique Validation :

  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare IR and Raman spectra to confirm functional group assignments.

Variable Temperature NMR : Probe tautomerism (e.g., carboxylic acid ↔ carboxylate) by acquiring spectra at 25°C and 60°C.

Computational Chemistry : Simulate NMR/IR spectra (DFT/B3LYP/6-31G*) and compare with experimental data .

Case Study :
A nitro group’s electron-withdrawing effect may deshield adjacent protons, causing unexpected NMR shifts. Computational modeling can clarify such effects .

Q. What strategies are effective for purifying this compound from complex reaction mixtures?

Methodological Answer:

Acid-Base Extraction :

  • Dissolve the crude product in NaOH (aq), filter to remove insoluble byproducts, then acidify with HCl to precipitate the pure compound.

Chromatography :

  • Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for high-resolution separation.

Recrystallization :

  • Optimize solvent polarity (e.g., DMF/H₂O or acetic acid/water mixtures) to enhance crystal formation .

Q. Critical Considerations :

  • Avoid prolonged heating during recrystallization to prevent decarboxylation.
  • Monitor pH during extraction to avoid protonation of the amine group.

Q. How do the electronic effects of the nitro and amino groups influence the compound’s reactivity in further derivatization?

Methodological Answer:

  • Nitro Group : Strong electron-withdrawing effect activates the thiophene ring toward electrophilic substitution at the 4-position but deactivates it toward nucleophilic attacks.
  • Amino Group : Electron-donating nature enhances reactivity at the 2-position, enabling coupling reactions (e.g., amide bond formation with carboxylic acid).

Q. Derivatization Examples :

Amide Formation : React with acyl chlorides (e.g., SOCl₂ activation) to generate bioactive derivatives.

Metal Complexation : The amino and carboxylic acid groups can coordinate to transition metals (e.g., Cu²⁺) for catalytic applications.

Q. Experimental Design :

  • Use DFT calculations to predict reactive sites.
  • Monitor reactions via in situ IR to track functional group transformations .

Q. What are the stability challenges for this compound under varying storage conditions?

Methodological Answer: Stability Risks :

  • Light Sensitivity : Nitro groups may undergo photoreduction; store in amber vials at –20°C.
  • Moisture Sensitivity : The carboxylic acid group can hydrolyze esters or form hydrates; use desiccants (silica gel) in storage.

Q. Testing Protocol :

Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks and analyze purity via HPLC.

pH-Dependent Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.